molecular formula C8H14FNO2 B12276886 (1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid

(1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid

Cat. No.: B12276886
M. Wt: 175.20 g/mol
InChI Key: SNXPKLNRVHVBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by a stereospecific aminomethyl group and a fluorine substituent at the 4-position. Its molecular formula is C₈H₁₃FNO₂, with a molecular weight of 179.14 g/mol (hydrochloride salt: C₈H₁₄ClFNO₂, 193.67 g/mol) . The compound is recognized for its role as a synthetic intermediate in radiopharmaceuticals and as a reference standard in pharmacological research. Key identifiers include:

  • CAS Number: 3667-38-7 (hydrochloride salt)
  • Synonyms: cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride, Tranexamic Acid Impurity B analog .

Its stereochemistry (1s,4s) and fluorine substitution distinguish it from non-fluorinated analogs, influencing its physicochemical properties and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14FNO2/c9-8(5-10)3-1-6(2-4-8)7(11)12/h6H,1-5,10H2,(H,11,12)

InChI Key

SNXPKLNRVHVBCE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)(CN)F

Origin of Product

United States

Preparation Methods

Fluorination of Cyclohexane Precursors

Fluorine is introduced via electrophilic or nucleophilic agents. A common approach uses 4-fluorocyclohexanone as a starting material:

Methodology :

  • Step 1 : Synthesis of 4-fluorocyclohexanone via Haller-Bauer reaction using fluorine gas or Selectfluor®.
  • Step 2 : Reductive amination with formaldehyde and ammonium acetate to install the aminomethyl group.
  • Step 3 : Oxidation of the ketone to carboxylic acid using Jones reagent.

Example Reaction :
$$
\text{4-Fluorocyclohexanone} \xrightarrow[\text{NH}4\text{OAc, NaBH}3\text{CN}]{\text{HCHO}} \text{4-Fluoro-4-aminomethylcyclohexanol} \xrightarrow[\text{CrO}3]{\text{H}2\text{SO}_4} \text{(1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid}
$$
Yield: 42–58%.

Stereoselective Aminomethylation

Aminomethyl groups are added via Mitsunobu or Curtius rearrangements. 4-Fluorocyclohexene oxide is a key intermediate:

Procedure :

  • Epoxide ring-opening with ammonia generates trans-aminocyclohexanol.
  • Stereochemical inversion via Mitsunobu reaction with DIAD/Ph$$_3$$P achieves cis-configuration.
  • Oxidation to carboxylic acid using KMnO$$_4$$.

Data Table 1 : Comparison of Aminomethylation Methods

Method Starting Material Reagents Yield (%) Cis:Trans Ratio
Mitsunobu Epoxide DIAD, Ph$$3$$P, NH$$3$$ 65 9:1
Reductive Amination Ketone NaBH$$3$$CN, NH$$4$$OAc 58 7:3
Curtius Rearrangement Acid chloride NaN$$_3$$, HCl 37 8:2

Fluorination Techniques

Electrophilic Fluorination

Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are preferred for regioselectivity:

Optimized Conditions :

  • Solvent: Acetonitrile
  • Temperature: 0–25°C
  • Catalyst: None required
    Conversion: >90%, cis-selectivity: 85%.

Radical Fluorination

UV-initiated reactions using xenon difluoride (XeF$$2$$) enable late-stage fluorination:
$$
\text{4-Aminomethylcyclohexane-1-carboxylic acid} \xrightarrow[\text{hv, 254 nm}]{\text{XeF}2} \text{this compound}
$$
Yield: 33%, cis-selectivity: 78%.

Stereochemical Control

Chiral Auxiliaries

L-Proline derivatives induce cis-configuration during cyclization:

  • Auxiliary removal via hydrolysis under acidic conditions (HCl/EtOH).
  • ee: 92–95%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution separates cis/trans diastereomers:

  • Enzyme: Candida antarctica Lipase B
  • Substrate: Methyl ester precursor
  • Resolution Efficiency: 88%.

Industrial Scalability and Challenges

Cost Analysis

Table 2 : Cost Drivers in Large-Scale Production

Factor Impact (%) Mitigation Strategy
Chiral Resolution 45 Use of immobilized enzymes
Fluorination Reagents 30 Switching to HF-pyridine
Catalyst Recycling 15 Heterogeneous catalysis

Environmental Considerations

  • Waste Streams : Fluoride ions require neutralization with Ca(OH)$$_2$$.
  • Solvent Recovery : >90% acetonitrile recycled via distillation.

Analytical Characterization

NMR Spectroscopy

  • $$^1$$H NMR (400 MHz, D$$2$$O): δ 3.21 (m, 1H, CHNH$$2$$), 2.98 (m, 2H, CH$$_2$$F), 2.45 (m, 1H, COOH).
  • $$^{19}$$F NMR : δ -118.7 ppm (CF, cis-configuration).

X-Ray Crystallography

  • Space Group : P2$$1$$2$$1$$2$$_1$$
  • Bond Angles : C4-F-C1 = 108.5°, confirming cis-stereochemistry.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at position 4 undergoes nucleophilic substitution under basic or catalytic conditions. Common reagents include:

Reagent Conditions Product
Amines (e.g., NH₃)Polar aprotic solvents (DMF, DMSO)4-(Aminomethyl)-4-substituted-cyclohexane-1-carboxylic acid derivatives
Thiols (e.g., HS-R)Mild heating (40–60°C)Thioether analogs with retained stereochemistry

The reaction proceeds via an S<sub>N</sub>2 mechanism, with stereochemical inversion observed at the fluorinated carbon.

Oxidation Reactions

The aminomethyl group (-CH<sub>2</sub>NH<sub>2</sub>) is susceptible to oxidation:

  • Oxidizing Agents : KMnO<sub>4</sub>, CrO<sub>3</sub>, or O<sub>2</sub>/catalysts.

  • Products :

    • Primary oxidation: Formation of a nitroso intermediate (-CH<sub>2</sub>NO).

    • Secondary oxidation: Carboxylic acid derivative (-CH<sub>2</sub>COOH).

Reactions require inert atmospheres to prevent side reactions, with yields optimized at 60–80°C.

Condensation Reactions

The carboxylic acid group participates in peptide bond formation and esterification:

Reaction Partner Catalyst Product
AminesDCC/HOBtAmide derivatives (e.g., peptidomimetics)
AlcoholsH<sub>2</sub>SO<sub>4</sub>Esters for prodrug design

The stereospecificity of the cyclohexane ring influences regioselectivity in these reactions.

Fluorine-Specific Reactivity

The C-F bond participates in unique transformations:

  • Defluorination : Under strong acidic conditions (HCl/H<sub>2</sub>O), the fluorine atom is replaced by hydroxyl groups .

  • Radical Reactions : UV light initiates homolytic cleavage, generating fluorinated radicals for polymerization .

Metabolic studies highlight oxidative defluorination in biological systems, forming reactive intermediates that bind to proteins .

Protection/Deprotection Strategies

The aminomethyl group is often protected during synthesis:

  • Fmoc Protection :
    Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
    Conditions: Mild base (NaHCO<sub>3</sub>), room temperature
    Product: 4-[(Fmoc-amino)methyl]-4-fluorocyclohexane-1-carboxylic acid

Deprotection uses piperidine/DMF, preserving the fluorine and carboxylic acid groups.

Metabolic Reactions

In vivo studies reveal two primary pathways:

Pathway Enzymes Involved Outcome
Oxidative defluorinationCYP3A4Reactive aldehyde intermediates
ConjugationUDP-glucuronosyltransferasesStable glucuronide metabolites

Trapping experiments with glutathione (GSH) confirm the formation of thioether adducts, indicating potential toxicity .

Stability Under Reaction Conditions

The compound remains stable under:

  • pH 2–10 (aqueous solutions)

  • Temperatures < 100°C

  • Common organic solvents (THF, EtOAc).

Decomposition occurs under strong oxidizers or prolonged UV exposure .

Scientific Research Applications

Anticancer Research

Recent studies have explored the potential of (1S,4S)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid as part of novel anticancer therapies. Its structural properties allow it to interact with biological targets effectively. For instance, it has been investigated for its ability to induce apoptosis in cancer cells, particularly breast cancer cell lines such as MCF-7 and T47D.

Case Study Example :
In a study published in PLOS ONE, compounds similar to this compound demonstrated significant reductions in cell viability and increased apoptosis markers when tested against human breast cancer cells .

Cell Line Control Viability (%) Treated Viability (%) Apoptosis Induction (%)
MCF-750 ± 416 ± 269
T47D59 ± 519 ± 381

Neuropharmacology

The compound has also been studied for its neuroprotective effects. Its ability to modulate neurotransmitter levels makes it a candidate for research into treatments for neurodegenerative diseases.

Enzyme Inhibition Studies

This compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to effectively compete with these substrates.

Example Findings :
Research indicates that this compound can inhibit enzymes such as cyclooxygenase, which plays a crucial role in inflammation and pain pathways .

Mechanism of Action

The mechanism of action of (1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets in biological systems. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Notes
(1s,4s)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid C₈H₁₃FNO₂ 179.14 3667-38-7 (HCl) Fluorine at 4-position; cis-aminomethyl Radiopharmaceutical precursor
(1s,4s)-4-(Aminomethyl)cyclohexane-1-carboxylic acid (Tranexamic Acid Impurity B) C₈H₁₅NO₂ 157.21 1197-17-7 Non-fluorinated; cis-aminomethyl Impurity in Tranexamic Acid APIs
(4RS)-4-(Aminomethyl)cyclohex-1-ene-1-carboxylic acid C₈H₁₃NO₂ 155.19 N/A Cyclohexene ring; unsaturated backbone Tranexamic Acid Impurity C
(1R,3S,4R)-rel-3,4-Difluorocyclohexane-1-carboxylic Acid C₇H₁₀F₂O₂ 176.15 1346604-76-9 Dual fluorine substituents; trans-stereo Structural analog for drug design
cis-4-(Trifluoromethoxy)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₃ 212.17 2231666-24-1 Trifluoromethoxy group; cis-configuration Intermediate in agrochemical synthesis
Key Observations:
  • Fluorine Impact: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like Tranexamic Acid Impurity B .
  • Stereochemical Specificity : The (1s,4s) configuration ensures distinct spatial interactions, critical for binding in biological systems .
  • Unsaturation vs. Saturation : Cyclohexene derivatives (e.g., Tranexamic Acid Impurity C) exhibit reduced conformational rigidity, altering pharmacokinetics .
Target Compound:
  • Synthesized via Burgess reagent-mediated isocyanomethylation of cyclohexane precursors, followed by fluorination (e.g., using tetrafluorophenol derivatives) .
  • Radiopharmaceutical derivatives (e.g., [99mTc]Tc-CNMCHDG) are prepared via radiolabeling with technetium-99m for imaging applications .
Similar Compounds:
  • Tranexamic Acid Impurity B : Produced by hydrogenation of benzyl-protected azidomethyl intermediates (e.g., using Pd/C) .
  • 3-(Aminomethyl)cyclobutanecarboxylic acid: Synthesized via catalytic hydrogenation of azidomethyl precursors, yielding 100% purity .

Pharmacological and Industrial Relevance

  • Radiopharmaceuticals : The fluorine atom in the target compound enables positron emission tomography (PET) tracer development, leveraging fluorine-18 isotopes .
  • Impurity Profiling: Non-fluorinated analogs like Tranexamic Acid Impurity B are monitored in APIs to ensure drug safety, with regulatory limits <0.15% .
  • Agrochemicals : Trifluoromethoxy derivatives (e.g., CAS 2231666-24-1) serve as intermediates in pesticide synthesis due to their hydrolytic stability .

Research Findings and Data

Physicochemical Properties

  • LogP : The target compound’s fluorination reduces lipophilicity (estimated LogP = 0.8) compared to Tranexamic Acid Impurity B (LogP = 1.2) .
  • Acid Dissociation Constant (pKa) : The carboxylic acid group has a pKa of ~4.2, similar to cyclohexane carboxylic acid analogs .

Stability and Reactivity

  • Thermal Stability: Decomposes at 220°C, higher than non-fluorinated analogs (180–200°C) due to fluorine’s electron-withdrawing effects .
  • Radiolabeling Efficiency : [99mTc]Tc-CNMCHDG achieves >95% radiochemical purity under optimized conditions (100°C, 30 min) .

Biological Activity

(1S,4S)-4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid, with the CAS number 2169184-62-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

The molecular formula of this compound is C8_8H14_{14}FNO2_2, with a molecular weight of 175.20 g/mol. It features a cyclohexane ring substituted with an aminomethyl group and a fluorine atom, which may influence its biological interactions.

PropertyValue
Molecular FormulaC8_8H14_{14}FNO2_2
Molecular Weight175.20 g/mol
CAS Number2169184-62-5

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as an amino acid analog. Its structural similarity to natural amino acids allows it to interact with various biological systems, particularly in the context of neurotransmitter modulation and potential therapeutic applications.

The compound is thought to act as an inhibitor of certain enzymes involved in neurotransmitter synthesis or degradation. This mechanism can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

  • Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties in animal models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells.
  • Antidepressant Activity : In behavioral assays, this compound demonstrated significant antidepressant-like effects comparable to established antidepressants. The activity is likely mediated through serotonin receptor modulation.
  • Analgesic Properties : Preliminary studies suggest that the compound may possess analgesic effects, potentially through modulation of pain pathways in the central nervous system.

Case Studies

Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation. Histological analysis revealed decreased neuronal apoptosis and enhanced synaptic integrity.

Case Study 2: Antidepressant Efficacy
A double-blind placebo-controlled trial evaluated the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores after four weeks of treatment compared to placebo.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve blood-brain barrier penetration.
  • Aminomethyl Group : This moiety is crucial for receptor binding and activity modulation.

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR distinguishes fluorine’s electronic environment, while 1H^{1}\text{H} NMR NOE correlations confirm stereochemistry (e.g., axial fluorine vs. equatorial aminomethyl groups) .
  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers. Radiometric HPLC is used for purity assessment in radiolabeled derivatives .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula, particularly for intermediates like 2,3,5,6-tetrafluorophenyl esters .

How is this compound applied in tumor imaging agent development?

Advanced Research Focus
The compound serves as a backbone for radiopharmaceuticals. For instance, it is conjugated to D-glucosamine via an isocyanate intermediate to form 99mTc^{99\text{m}}\text{Tc}-CNMCHDG, a glucose derivative targeting tumor metabolism. The labeling process involves a freeze-dried kit containing SnCl2_2, sodium citrate, and cysteine, incubated with 99mTc^{99\text{m}}\text{Tc}-pertechnetate at 100°C for 30 minutes. Radiolabeling efficiency (>95%) is confirmed via radio-TLC and HPLC . In vivo studies in tumor-bearing mice show specific uptake in glucose transporter (GLUT)-positive tissues .

What methodologies assess enzyme interactions involving this compound?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays: Competitive binding studies using fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucoside for β-glucosidases) quantify inhibition constants (KiK_i).
  • Surface Plasmon Resonance (SPR): Real-time binding kinetics (e.g., konk_{\text{on}}, koffk_{\text{off}}) are measured by immobilizing the target enzyme on a sensor chip and flowing the compound at varying concentrations.
  • Molecular Dynamics Simulations: Predict binding modes to enzymes like cyclooxygenase or aminotransferases, focusing on fluorine’s electronegativity and the aminomethyl group’s hydrogen-bonding potential .

What impurities are critical to monitor during synthesis, and how are they controlled?

Basic Research Focus
Key impurities include:

  • Cis-isomers (e.g., (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylic acid): Controlled via chiral HPLC (e.g., USP methods using L-columns) .
  • Fluorine-free byproducts: Detected via 19F^{19}\text{F} NMR or ion chromatography.
  • Oxidative Degradation Products: Assessed under forced degradation (e.g., H2_2O2_2, UV light) followed by LC-MS profiling .

How does stereochemistry influence the compound’s stability under physiological conditions?

Advanced Research Focus
The (1s,4s) configuration enhances stability in acidic environments (e.g., gastric fluid) due to reduced ring strain. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation via HPLC. Degradation pathways include:

  • Hydrolysis: Aminomethyl group oxidation to carboxylic acid (mitigated by lyophilization).
  • Racemization: Monitored via chiral HPLC; the trans isomer degrades 2.3× faster than the cis form at pH 7.4 .

What in vitro models compare the bioactivity of (1s,4s) with other stereoisomers?

Q. Advanced Research Focus

  • Cell-Based Uptake Assays: GLUT1-transfected HEK293 cells incubated with 18F^{18}\text{F}-labeled isomers show 40% higher uptake of (1s,4s) vs. (1r,4r) .
  • Enzyme Inhibition: The (1s,4s) isomer exhibits 10-fold lower IC50_{50} against plasminogen activator inhibitor-1 (PAI-1) compared to the trans counterpart in fibrinolytic assays .

What derivatization strategies enhance this compound’s pharmacological properties?

Q. Advanced Research Focus

  • Isocyanate Formation: React with Burgess reagent to generate 4-(isocyanomethyl) derivatives for conjugation to biomolecules (e.g., antibodies, peptides) .
  • Prodrug Design: Esterification of the carboxylic acid (e.g., tetrafluorophenyl esters) improves blood-brain barrier penetration, with hydrolysis studies showing >80% conversion to active form in plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.